molecular formula C11H7ClFNO2 B1304106 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride CAS No. 465514-05-0

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride

Cat. No. B1304106
M. Wt: 239.63 g/mol
InChI Key: QRMOQEHQPOIZGC-UHFFFAOYSA-N
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Patent
US07538132B2

Procedure details

To a solution of 2.1 g (10 mmol) of 2-trichloroacetyl-1H-pyrrole (commercially available) in CH2Cl2 (35 mL) and nitromethane (17.5 mL), 1.66 g (12.5 mmol) of AlCl3 was added in one portion. Then 2.96 g (12.5 mmol) of 5-methyl-3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid chloride (example 2, step 1) in 5 mL of CH2Cl2 was added dropwise. The reaction mixture was stirred at room temperature for 18 h before poured onto ice-water. The organic phase was separated, and the aqueous phase was extracted with diethyl ether. The combined organic solution was dried over Na2SO4, and evaporated to dryness. The obtained solid was washed extensively with petroleum ether to give 2.93 g 4-(5-methyl-3-phenyl-isoxazole-4-carbonyl)-2-trichloroacetyl-1H-pyrrole in 70% yield as yellow solid. (m/e): 414.8 (M+; 100%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:11])([Cl:10])[C:3]([C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)=[O:4].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:16][C:17]1[O:21][N:20]=[C:19]([C:22]2[CH:27]=[CH:26][C:25](F)=[CH:24][CH:23]=2)[C:18]=1[C:29](Cl)=[O:30]>C(Cl)Cl.[N+](C)([O-])=O>[CH3:16][C:17]1[O:21][N:20]=[C:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:18]=1[C:29]([C:8]1[CH:9]=[C:5]([C:3](=[O:4])[C:2]([Cl:1])([Cl:10])[Cl:11])[NH:6][CH:7]=1)=[O:30] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC(C(=O)C=1NC=CC1)(Cl)Cl
Name
Quantity
1.66 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
17.5 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
2.96 g
Type
reactant
Smiles
CC1=C(C(=NO1)C1=CC=C(C=C1)F)C(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
before poured onto ice-water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
The obtained solid was washed extensively with petroleum ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)C=1C=C(NC1)C(C(Cl)(Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.